Product packaging for Ll-37-Derived Aurein 1.2 Analog(Cat. No.:)

Ll-37-Derived Aurein 1.2 Analog

Cat. No.: B1576158
Attention: For research use only. Not for human or veterinary use.
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Description

The LL-37-Derived Aurein 1.2 Analog (LLAA) is a synthetic, 13-amino acid antimicrobial peptide (AMP) designed to mimic the potent, short α-helical structure of natural aurein 1.2, using a sequence reverse-engineered from the human cathelicidin LL-37 . This peptide exhibits broad-spectrum antibacterial activity and is a valuable research tool for investigating new therapeutic strategies against multi-drug resistant (MDR) pathogens, particularly those on the WHO's critical-priority ESKAPE list . Its primary research value lies in its enhanced membrane-perturbation potential compared to its natural analog, aurein 1.2, attributed to its additional cationic residues which facilitate a stronger initial interaction with anionic bacterial membranes . The mechanism of action is characterized as a surface-acting, membrane-disrupting process. LLAA is amphipathic and cationic, adopting an α-helical conformation in membrane-mimetic environments . It binds to lipid bilayers, localizing at the acyl chain-headgroup region without forming classical transmembrane pores . Its activity instead involves inducing lateral lipid segregation, causing strong asymmetry across bilayer leaflets, membrane thinning, and a change in membrane mechanical properties, ultimately leading to bilayer disintegration via a carpet-like mechanism . This makes LLAA an excellent model compound for biophysical studies of peptide-lipid interactions and for the development of novel anti-infectives with a low propensity for inducing resistance . For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

bioactivity

Antibacterial, Anticancer

sequence

RLFDKIRQVIRKF

Origin of Product

United States

Peptide Design and Synthetic Methodologies for Ll 37 Derived Aurein 1.2 Analogs

Principles of Rational Peptide Design and Engineering

Rational peptide design is a cornerstone in the development of potent analogs from parent molecules like LL-37 and Aurein (B1252700) 1.2. This approach leverages an understanding of structure-activity relationships to guide modifications that improve desired therapeutic properties while minimizing undesirable effects.

Amino Acid Sequence Optimization for Activity Modulation

The optimization of the amino acid sequence is a primary strategy to modulate the biological activity of peptide analogs. By altering the sequence, researchers can fine-tune parameters such as hydrophobicity, charge, and amphipathicity, which are critical for antimicrobial and anticancer functions.

One approach involves identifying the minimal active region of a parent peptide and using it as a scaffold. For instance, KR-12, the shortest antimicrobial fragment of the human peptide LL-37, has been a template for further engineering. nih.govresearchgate.net While KR-12 itself has a narrower activity spectrum than the full-length LL-37, its small size makes it an ideal starting point for modifications. researchgate.net

Another strategy is the insertion or repetition of specific functional motifs. In the case of Aurein 1.2, a 13-amino acid peptide from the Australian green and golden bell frog, analogs have been designed by introducing additional membrane-penetrating regions. nih.govnih.gov For example, repeating the endogenous -IIKK- motif or inserting a -KLA- region has been shown to significantly enhance antimicrobial and anti-biofilm activities. nih.gov The analog KLA-2, which incorporates a double KLA region, exhibited a 2- to 16-fold increase in antimicrobial potency and a 7-fold enhancement in anti-proliferation activity compared to the parent Aurein 1.2. nih.govnih.gov Similarly, the analog IK-3, created by modifying the -IIKK- region and removing the C-terminal -AESF- sequence, also showed potent activity. nih.gov These modifications often aim to increase the peptide's net positive charge and optimize its hydrophobic moment, which influences its interaction with microbial membranes. nih.gov

Peptide NameSequenceModification from Parent PeptideKey Finding
Aurein 1.2 GLFDIIKKIAESF-NH₂Parent PeptideModerate antimicrobial and anti-proliferation activity. nih.gov
IK-1 GLFDIIKKIIKK IAESF-NH₂One -IIKK- region inserted4-fold higher potency against E. faecalis than Aurein 1.2. nih.gov
IK-3 GLFDIIKKIIKKIIKKI-NH₂-AESF- region removed and -IIKK- region repeatedHighest hydrophobic moment among tested peptides; strong anti-proliferation activity. nih.gov
KLA-2 GLFDIIKKLAKLA ESF-NH₂Double KLA region inserted2-16 fold enhancement in antimicrobial activity and 7-fold more potent anti-proliferation activity. nih.govresearchgate.net
KR-12 KRIVQRIKDFLR-NH₂Minimal antimicrobial fragment of LL-37Active against E. coli but has a narrower spectrum than full-length LL-37. researchgate.net

Strategies for Incorporating Non-Proteinogenic Amino Acids

To overcome limitations of natural peptides, such as susceptibility to proteolysis, non-proteinogenic amino acids are often incorporated. These unique amino acids can introduce novel chemical properties and conformational constraints.

In the design of Aurein 1.2 analogs, lysine (B10760008) (Lys) residues at positions 7 and 8 have been substituted with non-proteinogenic amino acids like L-ornithine (Orn), L-2,4-diaminobutyric acid (Dab), and L-2,3-diaminopropionic acid (Dap). mdpi.com These substitutions alter the length and basicity of the side chain, which can influence biological activity. The analog where Lys at position 8 was replaced by Orn, designated EH [Orn]⁸, demonstrated the highest antiproliferative activity against several cancer cell lines and also exhibited good antimicrobial activity. mdpi.comnih.gov This suggests that modifying the side chain structure, even subtly, can be a successful strategy for enhancing peptide potency and creating more effective therapeutic candidates. mdpi.com The use of such amino acids is a key method to expand the chemical diversity and functional potential of natural peptide templates. nih.govresearchgate.net

Analog NameSequence Modification (from Aurein 1.2)Key Finding
EH [Orn]⁸ Lysine at position 8 replaced with L-ornithineHighest antiproliferative activity among the tested analogs. mdpi.comnih.gov
EH [Dab]⁸ Lysine at position 8 replaced with L-2,4-diaminobutyric acidShowed significant antiproliferative activity. mdpi.com
EH [Orn]⁷ Lysine at position 7 replaced with L-ornithineIncreased antibacterial activity against B. subtilis. mdpi.com
EH [Dab]⁷ Lysine at position 7 replaced with L-2,4-diaminobutyric acidIncreased antibacterial activity against B. subtilis. mdpi.com

Terminal and Side-Chain Chemical Modifications

Chemical modifications at the peptide's termini and on its amino acid side chains are crucial for enhancing stability and activity. C-terminal amidation is a common modification found in many natural antimicrobial peptides, including Aurein 1.2, which serves to neutralize the negative charge of the carboxyl group and often increases antimicrobial potency. nih.gov

Further modifications can involve the removal of terminal amino acid regions. For instance, the Aurein 1.2 analog IK-3 was created by removing the C-terminal -AESF- sequence, which resulted in a peptide with the strongest anti-proliferation activity among a series of analogs. nih.gov Side-chain modifications are also pivotal. As discussed previously, substituting lysine with other basic non-proteinogenic amino acids directly alters side-chain properties. mdpi.com Additionally, research on the LL-37 fragment GF-17 has shown that converting lysines to arginines can specifically affect the peptide's ability to kill certain bacterial strains, highlighting the functional importance of specific cationic side chains. nih.gov

Cyclization and Dimerization Strategies for Conformational Control

Controlling the three-dimensional structure of a peptide is essential for its function. Cyclization and dimerization are powerful strategies to impose conformational constraints, which can lead to increased activity and stability. These strategies have been effectively applied to KR-12, the minimal antimicrobial region of LL-37. nih.govresearchgate.net

Dimerization, the covalent linking of two peptide monomers, has been shown to significantly enhance the antimicrobial activity of KR-12, particularly against P. aeruginosa and S. aureus, with improvements of up to 16-fold compared to the monomer. nih.govfrontiersin.org This enhancement is thought to result from an increased local peptide concentration at the bacterial membrane. nih.gov

Backbone cyclization, where the N- and C-termini are linked, can be combined with dimerization to create cyclic dimers. While cyclization on its own did not substantially increase the antimicrobial activity of the dimers, it conferred a significant improvement in their stability in serum. nih.govfrontiersin.org Circular dichroism studies revealed that these modified structures, such as the active cyclic dimer cd4(Q5K,D9K), retain the helical propensity of the parent peptide, which is crucial for their membrane-disrupting activity. nih.govnih.gov Therefore, the combination of dimerization and cyclization presents an effective strategy for developing potent and stable antimicrobial agents from smaller peptide fragments. nih.govresearchgate.net

PeptideStrategyEffect on ActivityEffect on Stability
KR-12 Monomer -Baseline activity, low cytotoxicity. nih.govfrontiersin.orgSusceptible to proteolysis.
Linear Dimers of KR-12 DimerizationSignificant enhancement of antimicrobial and cytotoxic activity (8-16 fold). nih.govfrontiersin.org-
Cyclic Dimers of KR-12 Dimerization & CyclizationActivity comparable to linear dimers. nih.govSignificantly improved serum stability. nih.govfrontiersin.org
cd4(Q5K,D9K) Dimerization & Cyclization with substitutionsOverall most active analog, with 16-fold lower MICs against P. aeruginosa and S. aureus. frontiersin.orgImproved stability. nih.gov

Integration of Cell-Penetrating Regions for Enhanced Cellular Uptake

This principle has been applied to Aurein 1.2, which naturally contains an -IIKK- motif. nih.gov By designing analogs with repeated -IIKK- regions or by inserting other known CPP sequences like -KLA-, researchers have successfully enhanced bioactivity. nih.govresearchgate.net The analog KLA-2, with a double KLA insertion, and IK-1, with a duplicated IIKK motif, both demonstrated significantly improved antimicrobial and anti-biofilm capabilities compared to the parent peptide. nih.gov This strategy effectively combines the intrinsic activity of the parent peptide with the enhanced delivery properties conferred by the CPP motifs, making the resulting analogs more potent. nih.gov This approach is not limited to antimicrobial activity, as CPPs are widely explored for delivering various molecular cargoes into cells. mdpi.comrsc.org

Solid-Phase Peptide Synthesis (Fmoc-Strategy) and Purification Methodologies

The chemical synthesis of designed peptide analogs like those derived from LL-37 and Aurein 1.2 is predominantly achieved through Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). mdpi.comnih.gov This method has become the standard for peptide synthesis due to its efficiency, versatility, and the use of milder reagents compared to older techniques. nih.govresearchgate.net

The Fmoc-SPPS process involves the stepwise addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). uci.edulsu.edu The synthesis cycle consists of two main steps:

Deprotection: The temporary Fmoc protecting group on the N-terminal amino acid of the resin-bound peptide is removed using a mild base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF). nih.govuci.edu

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminal amine. This process is repeated until the desired peptide sequence is fully assembled. nih.gov

This methodology is suitable for synthesizing a wide range of modified peptides, including those containing non-proteinogenic amino acids. mdpi.comnih.gov Following the complete assembly of the peptide chain, the peptide is cleaved from the resin support, and all permanent side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail such as trifluoroacetic acid (TFA) with scavengers. nih.gov

After cleavage from the resin, the crude peptide product is purified to remove truncated sequences, deletion sequences, and residual chemicals from the synthesis and cleavage steps. The standard and most effective method for purification is reverse-phase high-performance liquid chromatography (RP-HPLC). mdpi.comnih.gov The purity of the final peptide is assessed using analytical HPLC, and its identity is confirmed by verifying that its molecular mass matches the theoretical value using mass spectrometry, such as MALDI-TOF MS. nih.govmdpi.com

Computational Design and Predictive Modeling for Analog Development

The creation of hybrid antimicrobial peptides (AMPs), such as those derived from human cathelicidin (B612621) LL-37 and amphibian aurein 1.2, leverages computational tools to rationally design novel molecules with enhanced efficacy and optimized properties. This in silico approach allows researchers to predict the characteristics of a potential peptide analog before its costly and labor-intensive chemical synthesis, accelerating the development of new therapeutic agents. ripublication.comnih.gov The process integrates various predictive models and simulation techniques to analyze and refine the peptide's sequence and structure.

The fundamental strategy behind designing a hybrid peptide is to combine advantageous structural or functional domains from two or more parent peptides. nih.gov For instance, a hybrid of LL-37 and aurein 1.2 would aim to merge the potent, broad-spectrum activity and immunomodulatory functions of LL-37 with the efficient membrane-disrupting capabilities of the shorter aurein 1.2 peptide. nih.govnih.gov Computational design begins with identifying key regions in the parent peptides, such as amphipathic α-helical domains, which are crucial for antimicrobial action. nih.gov

A variety of online databases and software suites are employed to model and evaluate these hypothetical analogs. Key steps in the computational design process include the prediction of physicochemical properties, secondary and tertiary structure modeling, and the use of machine learning algorithms to forecast biological activity. umsha.ac.ir

Physicochemical and Structural Predictions

The initial phase of design involves calculating fundamental physicochemical parameters that are critical determinants of a peptide's antimicrobial function. Web-based tools and servers are used to predict these properties based on the amino acid sequence of the designed analog. Important parameters include:

Net Charge: A positive net charge (typically +2 or higher) is essential for the initial electrostatic attraction to negatively charged bacterial membranes. nih.gov

Hydrophobicity and Hydrophobic Moment: These values indicate the peptide's ability to insert into and disrupt the lipid bilayer of microbial membranes. Helical wheel projections are often generated using programs like Heliquest to visualize the amphipathic nature of the peptide, which shows the spatial separation of hydrophobic and hydrophilic residues. nih.gov

Isoelectric Point (pI): The pH at which the peptide carries no net electrical charge.

Helicity: The propensity of the peptide to form an α-helical structure, a common conformation for membrane-active AMPs. Programs like PEP-FOLD are used to predict secondary structures. nih.govnih.gov

These predicted parameters for a hypothetical hybrid are often compared against those of the parent peptides to ensure the desired characteristics are incorporated.

Table 1: Predicted Physicochemical Properties of Parent Peptides and a Hypothetical Hybrid Analog

PeptideSequenceNet Charge (pH 7)Hydrophobic MomentPredicted Helicity (%)
LL-37LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES+60.48~90%
Aurein 1.2GLFDIIKKIAESF-NH2+20.55~85%
Hypothetical Hybrid(e.g., combining N-terminus of Aurein 1.2 with C-terminus of LL-37)+4 to +8>0.50>80%

Structural Modeling and Stability Analysis

Once a promising sequence is designed, its three-dimensional (3D) structure is modeled. Homology modeling servers like SWISS-MODEL and de novo prediction tools such as I-TASSER or PEP-FOLD are used to generate putative 3D conformations. ripublication.comresearchgate.net These models are crucial for understanding how the peptide will interact with target membranes. The quality and stability of the predicted structure are then assessed using validation tools like PROCHECK, which analyzes the stereochemical quality of the protein structure via Ramachandran plots. ripublication.com

To further evaluate structural stability, molecular dynamics (MD) simulations are performed. nih.gov These simulations model the peptide's behavior over time in various environments, such as in water or a membrane-mimicking solvent like trifluoroethanol (TFE). researchgate.net MD simulations can reveal whether the designed peptide can maintain its crucial α-helical structure, which is often necessary for its biological function. nih.govresearchgate.net The Root Mean Square Deviation (RMSD) is calculated during these simulations to quantify the stability of the peptide's conformation. mdpi.com

Table 2: Example of Structural Analysis Data for Designed Analogs

AnalogModeling SoftwarePredicted Secondary StructureCalculated Energy (kcal/mol)RMSD (from reference)
Aurein 1.2 Analog 1MOE2022α-helical-150.50.8 Å
Aurein 1.2 Analog 2MOE2022α-helical / random coil-135.21.5 Å
LL-37 Variant 200PEP-FOLDStable α-helixLow Energy ValueN/A (QMEAN Score: 0.14)

Note: Data is representative of values found in computational studies of AMP analogs. ripublication.commdpi.com

Predictive Modeling of Bioactivity

In recent years, machine learning and artificial intelligence have become powerful tools for predicting the biological activity of novel peptides. rawdatalibrary.netmdpi.com Quantitative Structure-Activity Relationship (QSAR) models and various machine learning classifiers (e.g., Random Forest, Support Vector Machines) are trained on large datasets of known AMPs and non-AMPs. rawdatalibrary.net These models can predict with a high degree of confidence whether a newly designed sequence is likely to possess antimicrobial properties. umsha.ac.ir Furthermore, specific predictors can estimate the probability of toxicity, such as hemolytic activity (the ability to rupture red blood cells), which is a critical parameter for therapeutic development. umsha.ac.ir By using these predictive tools, researchers can screen large numbers of virtual analogs and prioritize a select few for synthesis and experimental validation, significantly streamlining the drug discovery pipeline. nih.gov

Structural and Biophysical Characterization of Ll 37 Derived Aurein 1.2 Analogs

Three-Dimensional Structure Determination in Membrane-Mimetic Environments

To understand how LLAA interacts with bacterial membranes, its three-dimensional structure has been determined in environments that mimic the cell membrane. These studies are crucial as many antimicrobial peptides, including LLAA, are unstructured in aqueous solutions and adopt their functional conformation only upon interacting with a membrane-like surface. nih.govnih.gov

High-resolution structural determination of the LLAA peptide has been achieved using solution Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The primary method involved ¹H NMR, which provides information about the spatial proximity of hydrogen atoms within the peptide. nih.gov To further refine the structure and resolve ambiguities, advanced NMR techniques were employed.

Detailed structural refinement was accomplished by analyzing the chemical shifts of naturally abundant ¹³Cα, ¹³Cβ, and ¹⁵N nuclei. nih.govacs.org These chemical shifts are highly sensitive to the local secondary structure of the peptide. Techniques like 2D Total Correlated Spectroscopy (TOCSY) are used to identify the amino acid spin systems, while Nuclear Overhauser Effect (NOE) data provides distance constraints between protons that are close in space, which is fundamental for calculating the 3D structure. acs.org The pattern of NOEs is a key indicator of helical structures. Furthermore, intermolecular NOEs between the peptide and the surrounding micelle molecules can pinpoint how the peptide is oriented and embedded within the membrane mimic. nih.gov

Because antimicrobial peptides like LLAA are active at the membrane interface, their structures are best studied in membrane-mimetic environments. semanticscholar.org Micelles, which are aggregates of detergent molecules, provide a suitable hydrophobic core and a hydrophilic surface that mimics a simplified biological membrane.

The structure of LLAA has been successfully determined in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles. nih.govnih.gov SDS micelles have a negatively charged headgroup surface, which mimics the anionic nature of bacterial membranes and promotes the binding and folding of cationic peptides like LLAA. nih.govsemanticscholar.org In addition to SDS, other micelle systems such as dioctanoyl phosphatidylglycerol (D8PG) have been used for studying fragments of the parent LL-37 peptide. acs.orgsemanticscholar.org D8PG is an anionic phospholipid, providing a more biologically relevant model of a bacterial membrane. semanticscholar.org The use of these micelle systems is critical for inducing the peptide's active conformation and allowing for high-resolution structural analysis by solution NMR. nih.govsemanticscholar.org

Secondary Structure Elucidation and Conformational Stability Analysis

The biological function of LLAA is intrinsically linked to its secondary structure and conformational stability upon membrane interaction.

Circular Dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure content of peptides in various environments. For LLAA and its parent peptide aurein (B1252700) 1.2, CD studies have been instrumental in confirming their propensity to form helical structures. nih.gov In aqueous buffer, these peptides typically show a random coil conformation. However, in the presence of membrane-mimicking environments, such as micelles or lipids, their CD spectra undergo a significant change. researchgate.netmdpi.com

The CD spectra of LLAA in a membrane-mimetic environment show characteristic negative bands at approximately 208 nm and 222 nm. nih.gov This spectral signature is the hallmark of an α-helical conformation, confirming that LLAA folds into a helix upon interacting with a membrane-like surface. nih.govnih.gov The intensity of these bands can be used to estimate the percentage of helicity in the peptide's structure.

The NMR structure of LLAA in SDS micelles confirmed that it forms an amphipathic α-helix. nih.govnih.gov An amphipathic helix is a key feature of many membrane-active antimicrobial peptides, characterized by the segregation of hydrophobic and hydrophilic (cationic) amino acid residues on opposite faces of the helix. This arrangement is crucial for its interaction with and disruption of the lipid bilayer of bacterial membranes. nih.gov The hydrophobic face inserts into the nonpolar core of the membrane, while the cationic face interacts with the negatively charged phospholipid headgroups. nih.gov

Molecular dynamics simulations have provided further insight into the conformational dynamics of LLAA. These studies suggest that while both LLAA and aurein 1.2 adopt α-helical structures, LLAA may exhibit greater flexibility. nih.gov This flexibility could be a contributing factor to its enhanced ability to perturb and create pores in the lipid bilayer. nih.gov

Key Structural Determinants of Biological Function

The superior antibacterial activity of LLAA compared to aurein 1.2 can be attributed to specific structural features. nih.gov A primary determinant is its increased cationicity. LLAA possesses additional cationic (positively charged) residues, which enhances its initial electrostatic attraction to the negatively charged bacterial membrane, a critical first step in its mechanism of action. nih.gov This stronger binding potential is believed to lead to more effective membrane perturbation. nih.gov

The well-defined amphipathic α-helical structure is another critical factor. nih.govnih.gov The spatial arrangement of hydrophobic and cationic residues allows for potent interactions with the membrane, leading to its disruption. Furthermore, molecular dynamics studies have suggested that the greater flexibility of LLAA compared to aurein 1.2 is a key determinant of its higher antibacterial efficacy. nih.gov This flexibility may facilitate the peptide's ability to insert into and reorganize the lipid bilayer, ultimately leading to membrane permeabilization and cell death. nih.gov The hydrophobic surface area of the peptide's three-dimensional structure has also been correlated with its activity. nih.gov

Table of Research Findings on LL-37-Derived Aurein 1.2 Analog (LLAA)

ParameterTechnique/MethodFindingReference
Primary SequencePeptide IdentificationRLFDKIRQVIRKF-NH2 nih.govresearchgate.net
3D StructureNMR Spectroscopy (¹H, ¹³C, ¹⁵N)Determined to be an amphipathic α-helix in a membrane-mimetic environment. nih.govnih.gov
Secondary StructureCircular Dichroism (CD) SpectroscopyShows characteristic α-helical spectra with minima at ~208 nm and 222 nm in micelles. nih.gov
Structural EnvironmentNMR in MicellesStructure elucidated in Sodium dodecyl sulfate (SDS) micelles. nih.govnih.gov
Key Functional DeterminantComparative AnalysisHigher activity than aurein 1.2 attributed to additional cationic residues. nih.gov
Conformational DynamicsMolecular Dynamics SimulationSuggested to be more flexible than aurein 1.2, which may enhance antibacterial activity. nih.gov

Role of Hydrophobic Clusters and Aromatic Residues in Membrane Association

The hydrophobic face of these amphipathic peptides is fundamental to their ability to associate with and insert into the lipid bilayer of target membranes. Studies combining analyses of LL-37, aurein 1.2, and bacterial membrane anchors have suggested that hydrophobic clusters, particularly those involving aromatic rings, are crucial for membrane binding. nih.gov The retro core peptide of LL-37, which is considered an analog of aurein 1.2, demonstrates a classic amphipathic alpha-helical structure where hydrophobic residues are segregated to one side. nih.gov This spatial arrangement facilitates the peptide's interaction with the nonpolar lipid acyl chains within the membrane core.

Nuclear Magnetic Resonance (NMR) studies have provided direct evidence of interactions between the aromatic side chains of LL-37 fragments and phosphatidylglycerols (PGs), a key component of bacterial membranes. nih.gov This underscores the importance of hydrophobic interactions in the initial targeting of bacterial cells. nih.gov Furthermore, the rational design of aurein 1.2 analogs often involves modifying the hydrophobic moment to enhance activity. Engineered analogs are typically designed to feature a significant hydrophobic face composed of a cluster of nonpolar residues. nih.gov The natural peptide aurein 1.2 itself, when in a membrane-mimetic environment, folds into an α-helix with distinctly defined hydrophobic and hydrophilic regions. nih.gov

FeatureRole in Membrane AssociationSupporting Evidence
Hydrophobic Clusters Anchor the peptide into the lipid bilayer core.Crucial for membrane binding, forming a distinct face on the amphipathic helix. nih.govnih.gov
Aromatic Residues Mediate direct contact with lipid components.NMR studies show direct interaction with phosphatidylglycerols (PGs) in bacterial membrane mimics. nih.gov
Amphipathic α-helix Orients the peptide for optimal interaction with the membrane interface and core.A common structural motif in both LL-37 and aurein 1.2, separating hydrophobic and hydrophilic residues. nih.govnih.gov

Significance of Cationic Residues in Electrostatic Interactions

The initial attraction between the peptide and a target cell is predominantly mediated by electrostatic forces. LL-37 and its derivatives are cationic, carrying a net positive charge at physiological pH, which facilitates a strong affinity for the negatively charged surfaces of bacterial membranes. nih.govmdpi.com The outer membrane of Gram-negative bacteria and the teichoic acids in the cell wall of Gram-positive bacteria confer this net negative charge, making them prime targets. mdpi.com

Research on GF-17, a major antimicrobial region of LL-37, has highlighted the critical roles of specific cationic residues. nih.gov Arginine (R) and Lysine (B10760008) (K) residues are not just responsible for the initial binding but are also essential for subsequent steps like permeating the outer membrane and clustering anionic lipids in the inner membrane. nih.gov For instance, the residue Arginine-23 (R23) in GF-17 is vital for the rapid recognition and disruption of the E. coli outer membrane. nih.gov The strategic substitution of amino acids to increase the net positive charge is a common strategy in designing more potent aurein 1.2 analogs. Replacing a neutral or acidic residue, such as glutamic acid, with a cationic residue like lysine can enhance the electrostatic attraction to the anionic lipids, such as phosphatidylserine, that are often exposed on the outer leaflet of cancer cell membranes. tbzmed.ac.irnih.gov

Cationic ResidueSignificance in Electrostatic InteractionsExample from Research
Arginine (R) Essential for rapid recognition and permeation of Gram-negative outer membranes. nih.govR23 in the LL-37 fragment GF-17 is crucial for killing E. coli. nih.gov
Lysine (K) Contributes to the overall positive charge, enhancing binding to anionic membranes. nih.govtbzmed.ac.irIntroduction of additional lysine residues in aurein 1.2 analogs increases their positive charge and functionality. nih.gov

Analysis of Hydrophobic Defects and Their Influence on Selective Membrane Targeting

While potent antimicrobial activity is desired, selectivity for microbial over host cells is paramount. The mechanism of action for these peptides often involves the creation of "hydrophobic defects" or disruptions in the lipid bilayer. Aurein 1.2, for example, can cause lateral segregation of lipids, particularly clustering anionic lipids, which makes the membrane more susceptible to stress and defects without necessarily causing immediate disintegration at low concentrations. nih.gov This action can lead to membrane thinning and increased permeability. researchgate.net

The balance between hydrophobicity and charge is a key determinant of selectivity. Peptides that are excessively hydrophobic may interact indiscriminately with both bacterial and mammalian (zwitterionic) membranes, leading to host cell toxicity. researchgate.net Rational design strategies aim to optimize this balance. For instance, substituting a single hydrophobic amino acid with a cationic one in the hydrophobic face of an LL-37 derivative (OP-145) was shown to enhance membrane selectivity in model systems, leading to complete leakage in bacterial mimics but none in mammalian mimics. researchgate.net This demonstrates that subtle modifications can steer the peptide's preference. The degree of hydrophobicity directly influences the nature of the membrane disturbance; highly hydrophobic analogs tend to cause significant disruption and lysis, whereas more hydrophilic variants may only bind unstably to the membrane surface. mdpi.com The ultimate goal is to create a peptide that is potent enough to disrupt microbial membranes but is unable to cause significant damage to the more robust and less-charged membranes of host cells.

Stability Profiling in Biological Milieu

For any peptide to be a viable therapeutic candidate, it must exhibit sufficient stability in the physiological environment where it is intended to act. A primary obstacle to the clinical use of therapeutic peptides is their susceptibility to degradation by host or bacterial proteases.

Assessment of Proteolytic Stability

The linear, unprocessed nature of many antimicrobial peptides, including LL-37, renders them vulnerable to proteolytic enzymes. Studies have shown that LL-37 can be cleaved and inactivated by proteinases produced by bacteria such as Staphylococcus aureus. nih.gov Specifically, the metalloproteinase aureolysin and the V8 protease are capable of degrading LL-37 in a time- and concentration-dependent manner. nih.gov

This susceptibility has driven research into developing more stable analogs. Modifications such as backbone cyclization and dimerization have been shown to significantly enhance the proteolytic stability of LL-37-derived peptides. nih.gov These structural constraints limit the access of proteases to the peptide backbone, thereby increasing the peptide's half-life and preserving its antimicrobial activity in a biological milieu. The fragment LL-17-37, for instance, showed resistance to the V8 protease but was still susceptible to degradation by aureolysin, indicating that stability is protease-specific. nih.gov

PeptideProteaseOutcomeImplication
LL-37 (Full-length) Aureolysin (S. aureus)Cleaved and InactivatedPeptide is vulnerable to bacterial defense mechanisms. nih.gov
LL-37 (Full-length) V8 Protease (S. aureus)Cleaved and InactivatedSusceptibility to multiple staphylococcal proteases. nih.gov
LL-17-37 (Fragment) V8 Protease (S. aureus)ResistantCertain fragments may possess inherent stability against specific proteases. nih.gov
LL-17-37 (Fragment) Aureolysin (S. aureus)Degraded and InactivatedStability is not universal across all proteases. nih.gov

Mechanisms of Action of Ll 37 Derived Aurein 1.2 Analogs

Membrane Interaction and Disruption Mechanisms

The initial and most critical step in the antimicrobial action of the LL-37-derived aurein (B1252700) 1.2 analog is its interaction with the bacterial cell membrane. This interaction is a multi-step process that ultimately leads to the loss of membrane integrity and cell death. frontiersin.org

Electrostatic Adsorption and the Carpet Model of Membrane Binding

Cationic antimicrobial peptides, such as the LL-37-derived aurein 1.2 analog, are electrostatically attracted to the negatively charged components of bacterial membranes. nih.govmdpi.com This initial binding is a crucial prerequisite for its antimicrobial activity. The interaction is consistent with the "carpet model," where the peptides accumulate on the surface of the membrane, forming a layer. rsc.orgresearchgate.net This "carpeting" of the membrane surface at high concentrations disrupts the membrane's structural integrity. researchgate.net The amphipathic nature of these peptides, possessing both hydrophobic and hydrophilic regions, facilitates their insertion into the lipid bilayer. youtube.com

Studies on aurein 1.2, a peptide with sequence homology to a region of LL-37, have shown that it exhibits a greater affinity for anionic model membranes, which mimic prokaryotic membranes, compared to neutral membranes. nih.govresearchgate.netnih.gov This preferential interaction is a hallmark of the carpet model. researchgate.net

Mechanisms of Membrane Permeabilization and Destabilization

Following adsorption, the this compound induces membrane permeabilization, leading to the leakage of intracellular contents and ultimately cell death. youtube.comresearchgate.net This disruption can occur through various proposed mechanisms, including the formation of transient pores or a more general destabilization of the lipid bilayer. frontiersin.orgmdpi.comresearchgate.net The flexibility of the peptide appears to be a determining factor in its antibacterial activity, as more flexible peptides may more readily form effective pores in the lipid bilayer. nih.gov

Molecular dynamics simulations have indicated that the this compound (LLAA) leads to a higher penetration of water molecules into the lipid bilayer compared to aurein 1.2, suggesting a more pronounced membrane-disrupting effect. nih.gov This increased water penetration is indicative of significant membrane destabilization.

Induced Lipid Bilayer Asymmetry and Perturbation

Furthermore, these peptides can have a disordering effect on the acyl chains of the lipids within the bilayer. nih.gov While the difference in the disordering effect between aurein 1.2 and its LL-37-derived analog may be slight, it points to a direct impact on the physical state of the membrane lipids. nih.gov Static 31P NMR experiments on LL-37 have ruled out a detergent-like mechanism of membrane disruption, which would involve the formation of small "micellar-like" lipid aggregates. nih.gov

Quantitative Biophysical Techniques for Membrane Interaction Studies

A variety of biophysical techniques are employed to elucidate the intricate details of peptide-membrane interactions. These methods provide both qualitative and quantitative data on how peptides like the this compound interact with and disrupt lipid bilayers. nih.gov

Technique Information Provided Relevance to LL-37-Derived Aurein 1.2 Analogs
Neutron Reflectometry Provides details on the location and structure of the peptide within the membrane. rsc.orgresearchgate.netnih.govCan determine if the peptide resides on the surface or penetrates the bilayer, consistent with the carpet model. rsc.org
Quartz Crystal Microbalance with Dissipation (QCM-D) Measures the binding and structural changes of the peptide on a sensor surface mimicking a cell membrane. rsc.orgresearchgate.netnih.govQuantifies the extent and kinetics of peptide adsorption to the lipid bilayer. rsc.org
Vesicle Dye Leakage Assays Assesses the ability of the peptide to permeabilize lipid vesicles by measuring the release of entrapped fluorescent dyes. rsc.orgresearchgate.netnih.govProvides a direct measure of the peptide's membrane-disrupting activity. rsc.org
Atomic Force Microscopy (AFM) Visualizes the effects of the peptide on the membrane surface at a nanoscale resolution. rsc.orgresearchgate.netnih.govCan reveal peptide-induced changes in membrane morphology, such as the formation of pores or other defects. rsc.org
Solid-State NMR Spectroscopy Reveals subtle changes in membrane structure and peptide conformation upon interaction. rsc.orgresearchgate.netnih.govProvides atomic-level insights into how the peptide perturbs the lipid bilayer. nih.gov
Circular Dichroism (CD) Spectroscopy Determines the secondary structure (e.g., α-helix, β-sheet) of the peptide in different environments. frontiersin.orgShows that peptides like LL-37 adopt an α-helical conformation in the presence of lipids, which is crucial for their function. frontiersin.orgmdpi.com
Fluorescence Spectroscopy Can be used to study the binding of the peptide to membranes and changes in the peptide's local environment. scirp.orgMonitors the interaction and insertion of the peptide into the lipid bilayer. scirp.org

Interaction with Bacterial Cellular Components

Beyond the lipid bilayer, the initial interaction with the outer components of the bacterial cell envelope is a critical determinant of the antimicrobial activity of the this compound, particularly against Gram-negative bacteria.

Binding to Lipopolysaccharide (LPS) in Gram-Negative Bacteria

The outer membrane of Gram-negative bacteria is rich in lipopolysaccharide (LPS), which presents a significant barrier to many antimicrobial agents. nih.gov Cationic antimicrobial peptides, including LL-37 and its derivatives, can effectively bind to the anionic phosphate (B84403) groups of LPS. nih.govnih.gov This interaction is crucial for permeabilizing the outer membrane and allowing the peptide to reach the inner cytoplasmic membrane. nih.gov

The binding of LL-37 to LPS can neutralize its endotoxic effects and is a key step in killing Gram-negative bacteria. nih.govplos.org Studies have shown that LL-37 can bind to LPS both in solution and when LPS is already associated with host cells. nih.gov This high-affinity binding disrupts the LPS barrier, facilitating the peptide's access to the inner membrane where it exerts its lytic activity. nih.govnih.gov The ability of LL-37 to neutralize LPS is a critical aspect of its immunomodulatory function, in addition to its direct bactericidal properties. nih.govplos.org

Interactions with Teichoic and Lipoteichoic Acids in Gram-Positive Bacteria

The antimicrobial activity of Aurein 1.2 and its analogs against Gram-positive bacteria is significantly influenced by their interactions with teichoic acids (TAs) and lipoteichoic acids (LTAs). mdpi.comnih.gov These anionic polymers are major components of the Gram-positive bacterial cell envelope, creating a negatively charged surface. nih.govnih.gov

Teichoic acids are polymers of glycerolphosphate or ribitolphosphate repeating units. They are either covalently linked to the peptidoglycan (wall teichoic acid, WTA) or anchored to the cytoplasmic membrane via a glycolipid (lipoteichoic acid, LTA). nih.gov The phosphate groups in these repeating units impart a significant negative charge, which serves as an electrostatic attraction point for cationic antimicrobial peptides like the LL-37-derived Aurein 1.2 analogs. nih.gov

Research suggests that the interaction with TAs and LTAs is a crucial step in the peptide's mechanism, preceding membrane disruption. mdpi.com This interaction can be viewed as a "carpet-like" mechanism where the peptides accumulate on the bacterial surface. mdpi.com However, this interaction is complex; while it facilitates the concentration of the peptide at the bacterial membrane, it might also act as a trapping mechanism, potentially reducing the effective concentration of the peptide available to disrupt the cytoplasmic membrane. nih.govresearchgate.net The initial binding to these anionic molecules is a key step that allows the peptide to traverse the cell wall and subsequently destabilize the cell membrane, leading to bacterial death. mdpi.comresearchgate.net

Immunomodulatory and Anti-inflammatory Mechanisms

Beyond their direct antimicrobial effects, LL-37-derived Aurein 1.2 analogs are understood to possess significant immunomodulatory and anti-inflammatory properties, largely inherited from the parent LL-37 peptide. researchgate.netyoutube.com LL-37 is a well-documented modulator of the innate immune system, capable of influencing a wide array of cellular responses to infection and inflammation. youtube.comnih.gov These peptides can bridge the innate and adaptive immune systems, regulate the production of inflammatory mediators, and recruit immune cells to sites of infection. nih.govfrontiersin.org

Modulation of Toll-Like Receptor (TLR) Signaling Pathways

A key aspect of the immunomodulatory function of these peptides is their ability to differentially regulate Toll-Like Receptor (TLR) signaling. nih.gov TLRs are crucial pattern-recognition receptors that detect molecules from pathogens and initiate an innate immune response. frontiersin.org

LL-37 has been shown to have a dual and context-dependent role in TLR signaling. It can suppress the inflammatory response triggered by agonists for TLR4, such as lipopolysaccharide (LPS), thereby preventing excessive inflammation. nih.govresearchgate.net Conversely, it can enhance signaling through TLR3, which recognizes double-stranded RNA, a hallmark of viral infections. nih.govnih.gov This enhancement is believed to occur as LL-37 binds to the dsRNA and facilitates its delivery to TLR3 within endosomes. nih.gov The acidic environment of the endosome then causes the dissociation of the complex, allowing TLR3 to signal. nih.gov Furthermore, LL-37 can complex with self-DNA and transport it into plasmacytoid dendritic cells, activating TLR9 and leading to the production of type I interferons. nih.govnih.gov This peptide can also inhibit the activation of dendritic cells stimulated by various TLR ligands, including those for TLR2, TLR4, and TLR9, leading to a reduction in pro-inflammatory cytokine release. researchgate.net

Table 1: Modulation of Toll-Like Receptor (TLR) Signaling by LL-37

TLR Target Effect of LL-37 Outcome References
TLR3 Enhances signaling Augments anti-viral response nih.govnih.gov
TLR4 Suppresses signaling Inhibits LPS-induced inflammation nih.govresearchgate.net
TLR9 Enhances signaling (when complexed with self-DNA) Induces Type I Interferon production nih.govnih.gov
TLR2/4/9 Inhibits ligand-induced activation of Dendritic Cells Decreased pro-inflammatory cytokine release researchgate.net

Regulation of Inflammatory Cytokine Expression

The immunomodulatory effects of LL-37-derived analogs extend to the direct regulation of cytokine and chemokine production by various immune and epithelial cells. researchgate.netmdpi.com This regulation is highly complex, with the peptide capable of inducing both pro- and anti-inflammatory responses depending on the cellular context and stimulus. frontiersin.orgswolverine.com

In monocytes, LL-37 can stimulate the release of pro-inflammatory chemokines such as CXCL1, CCL2, and IL-8, as well as the cytokine IL-6. nih.gov Simultaneously, it can induce the expression of anti-inflammatory cytokines like IL-10. nih.govnih.gov In response to certain stimuli, LL-37 can significantly inhibit the production of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and IL-12 in monocytes and macrophages. nih.govnih.gov This dual functionality allows the peptide to help orchestrate an appropriate inflammatory response, promoting pathogen clearance while preventing excessive tissue damage from an overactive immune reaction. nih.gov For instance, LL-37 has been shown to decrease the release of TNF-α, IL-1β, IL-6, and IL-8 from neutrophils stimulated with LPS. nih.gov

Table 2: Regulation of Inflammatory Cytokine and Chemokine Expression by LL-37

Cell Type Cytokine/Chemokine Effect References
Monocytes IL-6, IL-8, CXCL1, CCL2 Upregulation nih.gov
Monocytes IL-10, IL-19 Upregulation nih.gov
Monocytes (stimulated with IFN-γ) TNF-α, IL-12 Inhibition nih.gov
Macrophages IL-10, IL-1RA Upregulation nih.gov
Macrophages (stimulated with endotoxin) TNF-α, IL-1β Inhibition nih.gov
Neutrophils (stimulated with LPS) TNF-α, IL-1β, IL-6, IL-8 Decreased Release nih.gov
Keratinocytes IL-6, IL-18, IL-20, GM-CSF, IL-10 Upregulation nih.gov
Macrophages/Mast Cells CCL2, CXCL8 Induction researchgate.net

Chemoattractant Properties Towards Immune Cells

A critical function of LL-37, and by extension its derivatives, is its ability to act as a chemoattractant, recruiting key immune cells to sites of infection or injury. mdpi.comcore.ac.uk This action is fundamental to initiating a robust immune response. frontiersin.orgcore.ac.uk

LL-37 is a potent chemoattractant for a variety of leukocytes, including neutrophils, monocytes, T lymphocytes (specifically CD4+ T cells), and mast cells. core.ac.ukashpublications.org This chemotactic activity is primarily mediated through the formyl peptide receptor-like 1 (FPRL1), a G protein-coupled receptor expressed on these immune cells. researchgate.netresearchgate.netcore.ac.uk By recruiting these cells, the peptide helps to bridge the innate and adaptive immune systems. frontiersin.org The influx of neutrophils and monocytes is crucial for phagocytosing and clearing pathogens, while the recruitment of T cells is a key step in developing a specific, long-term adaptive immune response. ashpublications.org

Table 3: Chemoattractant Properties of LL-37

Attracted Immune Cells Key Receptor References
Neutrophils FPRL1 researchgate.netcore.ac.uk
Monocytes FPRL1 nih.govresearchgate.netcore.ac.uk
T Lymphocytes (CD4+) FPRL1 researchgate.netcore.ac.ukashpublications.org
Mast Cells FPRL1 researchgate.netcore.ac.uk
B Lymphocytes Not specified mdpi.com

Structure Activity Relationship Sar Studies of Ll 37 Derived Aurein 1.2 Analogs

Impact of Amino Acid Substitutions on Activity and Selectivity

The modification of amino acid sequences is a fundamental strategy in peptide drug design. Substitutions can dramatically alter a peptide's physicochemical properties, such as hydrophobicity, charge, and helicity, which in turn affect its interaction with microbial and host cell membranes.

Alanine (B10760859) Scanning Mutagenesis for Residue Importance

Alanine scanning is a powerful technique used to determine the contribution of individual amino acid side chains to a peptide's function. nih.gov By replacing each amino acid with alanine, a residue with a small, non-polar side chain, researchers can assess the impact of the original residue on the peptide's activity. researchgate.net

Studies on aurein (B1252700) 1.2 have employed alanine scanning to map the functional importance of each of its 13 amino acids. nih.gov Research by Migoń et al. (2019) revealed that substituting negatively charged residues, specifically aspartic acid at position 4 (D4) and glutamic acid at position 11 (E11), with alanine resulted in improved antimicrobial activity against both Gram-positive and Gram-negative bacteria. researchgate.net This suggests that reducing the negative charge can enhance the peptide's interaction with the negatively charged bacterial membranes.

Similarly, alanine and lysine (B10760008) scans of the LL-37-derived peptide fragment KR-12 (residues 18-29 of LL-37) have identified key residues for its antimicrobial potency. nih.gov Replacements of hydrophobic and cationic residues with alanine were generally detrimental to its antibiotic activity, highlighting their importance. nih.gov

Table 1: Effects of Alanine Substitution in Aurein 1.2 Analogs

Original Residue Position Substituted with Impact on Antimicrobial Activity
Aspartic Acid 4 Alanine Improved activity against Gram-positive and Gram-negative bacteria researchgate.net
Glutamic Acid 11 Alanine Improved activity against Gram-positive and Gram-negative bacteria researchgate.net

Effects of D-Amino Acid Incorporation on Biological Selectivity

The incorporation of D-amino acids, the enantiomers of the naturally occurring L-amino acids, is a strategy to enhance peptide stability against proteases and to modulate biological activity. mdpi.com The altered stereochemistry can affect the peptide's secondary structure and its interactions with chiral biological molecules. mdpi.com

In a study on KR-12-a5, a 12-mer analog of LL-37, the substitution of L-amino acids with D-amino acids led to a significant improvement in cell selectivity. nih.gov Specifically, an analog with a D-leucine substitution at position 6, located at the polar-nonpolar interface of the helical structure, exhibited the highest therapeutic index. This indicates a greater potency against microbial cells relative to host cells. nih.gov The incorporation of D-amino acids can thus be a valuable tool for designing peptides with improved therapeutic profiles. mdpi.com

Role of Specific Aromatic and Cationic Residue Exchanges

The identity and position of aromatic and cationic residues are crucial for the function of many AMPs. Cationic residues, such as lysine and arginine, facilitate the initial electrostatic interaction with negatively charged bacterial membranes, while hydrophobic and aromatic residues, like phenylalanine and tryptophan, are important for membrane insertion and disruption. brieflands.comresearchwithrowan.com

In studies of aurein 1.2 analogs, the substitution of phenylalanine with tryptophan at position 3 (F3W) was found to influence its mechanism of action. scialert.net While the native aurein 1.2 and the F3W analog operate via a "snorkeling" mechanism at low concentrations and a "carpet" mechanism at higher concentrations, a double analog (G1R/F3W) appeared to rely solely on the snorkeling mechanism. scialert.net

Furthermore, research on the LL-37 fragment GF-17 (residues 17-32) has highlighted the differential roles of lysine and arginine. nih.gov While converting lysines to arginines affected the peptide's ability to kill Staphylococcus aureus, specific residues like R23 and K25 were found to be critical for activity against Escherichia coli. nih.gov This underscores the bacterium-specific roles of cationic residues.

A study on phospholipase A2-derived peptides, which share structural similarities with AMPs, demonstrated that a single leucine (B10760876) to phenylalanine substitution significantly enhanced activity against certain cancer cell lines and Gram-positive bacteria. mdpi.com This highlights the profound impact that even a single aromatic residue change can have on biological activity.

Influence of Non-Proteinogenic Amino Acids on Peptide Properties

The incorporation of non-proteinogenic amino acids, which are not found in the standard genetic code, offers a way to further expand the chemical diversity of peptides. These modifications can enhance stability, alter conformation, and improve biological activity. nih.gov

In a study on aurein 1.2, lysine residues at positions 7 and 8 were replaced with non-proteinogenic amino acids such as ornithine (Orn), 2,4-diaminobutyric acid (Dab), and 2,3-diaminopropanoic acid (Dap). nih.govmdpi.com The replacement of Lys7 with Orn or Dab increased antibacterial activity against B. subtilis. mdpi.com Notably, the analog with an Orn substitution at position 8 ([Orn]⁸) showed the highest antiproliferative activity against several breast cancer cell lines. mdpi.comnih.gov These findings suggest that modifying the length of the side chain of cationic residues can be a successful strategy for enhancing the biological properties of aurein 1.2. mdpi.com

Table 2: Activity of Aurein 1.2 Analogs with Non-Proteinogenic Amino Acids

Analog Modification Target Observed Effect
EH [Orn]⁷ Lys7 replaced with Ornithine B. subtilis Increased antibacterial activity mdpi.com
EH [Dab]⁷ Lys7 replaced with 2,4-diaminobutyric acid B. subtilis Increased antibacterial activity mdpi.com
EH [Orn]⁸ Lys8 replaced with Ornithine MCF-7, MDA-MB-231 cell lines Highest antiproliferative activity mdpi.comnih.gov

Influence of Peptide Length and Sequence Engineering

The length of a peptide is a critical determinant of its structure and function. Truncation studies can help identify the minimal active sequence, which is often more cost-effective for synthesis and may possess improved therapeutic properties.

Analysis of Truncated Fragments and Core Active Regions

Research has focused on identifying shorter, active fragments of LL-37 to reduce its size and manufacturing cost while retaining or even improving its antimicrobial activity. nih.gov Several fragments, including KR-12, FK-13, GF-17, and 17BIPHE2, have been identified and studied. nih.govmdpi.com

KR-12, corresponding to residues 18-29 of LL-37, is one of the most extensively studied fragments and is considered a minimal peptide that retains antibacterial activity with reduced cytotoxicity compared to the full-length LL-37. nih.govnih.gov Further studies on truncated fragments have provided insights into the core active regions of LL-37. For instance, the retro core peptide of LL-37 (residues 2-12) has been investigated as an analog of aurein 1.2, and its structure was found to be alpha-helical. mdpi.com The core peptide of LL-37 (residues 17-29) also forms a well-defined alpha-helical structure. nih.gov

The analysis of these truncated fragments helps in understanding the structural requirements for activity and provides a basis for the design of smaller, more potent antimicrobial agents. researchgate.net

Effects of Sequence Shuffling and Rearrangement on Activity Spectrum

The deliberate rearrangement of amino acid sequences, a technique known as sequence shuffling, has been explored as a strategy to modulate the activity spectrum of LL-37-derived peptides. A notable example is the creation of a retro-KR-12 monomer, a peptide derived from the LL-37 fragment KR-12, where the amino acid sequence is reversed.

Studies on this retro-KR-12 monomer have demonstrated that altering the sequence directionality has a discernible impact on its antimicrobial efficacy. While a slight decrease in activity against E. coli was observed compared to the original KR-12 peptide, the retro analog exhibited a more pronounced increase in its activity against the fungal pathogen C. albicans. frontiersin.org This differential activity suggests that sequence rearrangement can shift the selectivity of the peptide towards different microbial targets.

The rationale behind this altered activity lies in the presentation of the peptide's hydrophobic and cationic residues to the microbial membrane. Reversing the sequence changes the orientation of the side chains, which can affect the peptide's ability to initially bind to and subsequently disrupt the specific lipid compositions of different microbial cell membranes.

Further illustrating the impact of sequence modification, a retro core peptide of LL-37 has been investigated as an analog of Aurein 1.2. This analog features a reversed sequence of a core region of LL-37 and is noted to have an alpha-helical structure with amphipathic properties, similar to other LL-37-related peptides. The strategic placement of aromatic rings in this retro peptide is thought to be crucial for its interaction with and binding to bacterial membranes.

Table 1: Effects of Sequence Rearrangement on Antimicrobial Activity

Peptide Modification Effect on E. coli Activity Effect on C. albicans Activity
Retro-KR-12 Monomer Sequence Reversal of KR-12 Slight Decrease Increased

Dimerization and Cyclization Effects on Efficacy and Stability

To overcome the limitations of monomeric peptides, such as susceptibility to proteolytic degradation and the need for higher concentrations to be effective, dimerization and cyclization have been employed as effective strategies. These modifications have been extensively studied using KR-12, a minimal antimicrobial fragment of LL-37, as a template.

Dimerization, the process of linking two peptide monomers, has been shown to significantly enhance antimicrobial activity. frontiersin.org Both linear and cyclic dimers of KR-12 have demonstrated marked improvements in their ability to combat various pathogens. For instance, dimerization resulted in an 8 to 16-fold enhancement in activity against P. aeruginosa and S. aureus compared to the monomeric KR-12. frontiersin.org This increased potency is attributed to a higher local peptide concentration at the membrane surface, which facilitates membrane permeabilization. frontiersin.orgnih.gov

Backbone cyclization, in conjunction with dimerization, offers the dual benefit of increased potency and enhanced stability. nih.govresearchgate.net While cyclization itself may not confer a substantial increase in antimicrobial activity compared to their linear dimer counterparts, it significantly improves the peptide's resistance to degradation in serum. frontiersin.org The most active cyclic dimers have shown not only improved antibacterial and fungicidal activity but also increased stability. nih.govresearchgate.netnih.gov

Table 2: Impact of Dimerization and Cyclization on KR-12 Analogs

Analog Type Key Feature Impact on Antimicrobial Activity Impact on Stability
Linear Dimer Two KR-12 units linked Significant enhancement (8-16 fold vs. monomer) Moderate
Cyclic Dimer Dimerized and backbone-cyclized Significant enhancement Significantly improved serum stability

Correlation between Conformational Dynamics, Structural Features, and Biological Potency

The biological activity of LL-37-derived Aurein 1.2 analogs is intrinsically linked to their three-dimensional structure and conformational flexibility. The adoption of a specific secondary structure, most notably an α-helix, upon interaction with a membrane environment is a critical determinant of potency.

Circular dichroism studies have revealed that the helical content of these peptides is a key factor in their mechanism of action. For example, the most active cyclic dimer of KR-12 was found to have a 65% helical content when bound to micelles that mimic bacterial membranes, indicating that the helical propensity of the parent peptide is maintained and is crucial for its enhanced activity. nih.govresearchgate.netnih.gov This helical conformation facilitates the peptide's insertion into the lipid bilayer, leading to membrane disruption.

The amphipathic nature of these peptides, characterized by the spatial separation of hydrophobic and hydrophilic residues, is another vital structural feature. This amphipathicity allows the peptide to interact favorably with both the lipid acyl chains and the polar head groups of the bacterial membrane. In the retro core peptide of LL-37, which serves as an Aurein 1.2 analog, the amphipathic alpha-helical structure is a key feature, with hydrophobic residues on one face and hydrophilic residues on the other.

Furthermore, the presence and positioning of specific amino acid residues, such as positively charged and aromatic amino acids, play a significant role. Cationic residues are crucial for the initial electrostatic attraction to the negatively charged bacterial membranes, while aromatic residues can contribute to the hydrophobic interactions that drive membrane insertion and disruption. The strategic placement of these key residues in engineered analogs is a cornerstone of rational peptide design to enhance biological potency.

Pre Clinical Biological Activities of Ll 37 Derived Aurein 1.2 Analogs

Broad-Spectrum Antimicrobial Efficacy

The development of chimeric peptides, which integrate active domains from different parent molecules, is a recognized strategy for enhancing antimicrobial potency and spectrum. nih.gov While specific data for a direct LL-37-Aurein 1.2 analog is not extensively available, the principle of creating such hybrids is supported by existing research on other LL-37-derived peptides.

Activity against Gram-Positive Pathogens (e.g., Staphylococcus aureus, Methicillin-Resistant Staphylococcus aureus (MRSA), Vancomycin-Resistant Enterococcus (VRE), Bacillus subtilis, Enterococcus faecalis)

Research on analogs of Aurein (B1252700) 1.2 has demonstrated moderate activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) typically ranging from 8 to 32 μM. nih.gov For instance, modifications to the Aurein 1.2 structure have been shown to enhance its activity against Bacillus subtilis. kvinzo.com Similarly, various fragments and analogs of LL-37 have shown potent efficacy against Staphylococcus aureus, including MRSA strains. nih.govnih.gov The combination of these structural motifs in a hybrid peptide could potentially lead to synergistic or enhanced activity against these challenging pathogens.

Table 1: Antimicrobial Activity of Parent Peptides and Related Analogs against Gram-Positive Pathogens

Compound/Analog Organism MIC (µg/mL) Source
Aurein 1.2 Bacillus subtilis 160 kvinzo.com
Aurein 1.2 Analog (EH [Dab]7) Bacillus subtilis 80 kvinzo.com
LL-37 MSSA 89.6 nih.gov
LL-37 MRSA 132.3 nih.gov
P60.4Ac (LL-37 derived) MRSA Not specified nih.gov
P10 (P60.4Ac derived) MRSA Not specified nih.gov

This table presents data on the parent peptides and their analogs as a proxy, due to the limited availability of specific data on LL-37-Derived Aurein 1.2 Analogs.

Activity against Gram-Negative Pathogens (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae)

Gram-negative bacteria often present a greater challenge for antimicrobial peptides due to their outer membrane. Aurein 1.2 has shown weaker activity against Gram-negative pathogens compared to Gram-positive ones. nih.gov However, certain modifications to Aurein 1.2 have led to improved efficacy against Escherichia coli. kvinzo.com LL-37 and its derivatives are known to be active against Pseudomonas aeruginosa and other Gram-negative bacteria, often at sub-lethal concentrations that affect virulence and biofilm formation. nih.govrevistabionatura.com A hybrid peptide could therefore exhibit a broader spectrum of activity that effectively targets both bacterial types.

Table 2: Antimicrobial Activity of Parent Peptides and Related Analogs against Gram-Negative Pathogens

Compound/Analog Organism MIC (µg/mL) Source
Aurein 1.2 Escherichia coli 40 kvinzo.com
Aurein 1.2 Analog (EH [Dab]7) Escherichia coli 80 kvinzo.com
LL-37 Pseudomonas aeruginosa 64 nih.gov
LL-37 Pseudomonas aeruginosa (MDR) 15.6-1000 researchgate.net

This table presents data on the parent peptides and their analogs as a proxy, due to the limited availability of specific data on LL-37-Derived Aurein 1.2 Analogs.

Antifungal Activity (e.g., Candida albicans)

Both LL-37 and Aurein 1.2 possess antifungal properties. Analogs of LL-37 have demonstrated efficacy against various Candida species. nih.gov Similarly, while Aurein 1.2 has moderate activity against Candida albicans, some of its dimeric analogs have shown interesting properties like promoting fungal cell aggregation. mdpi.com The combination of these peptides could result in a potent antifungal agent.

Anti-Biofilm Properties

The ability of bacteria to form biofilms is a major contributor to chronic infections and antibiotic resistance. Both LL-37 and, to some extent, Aurein 1.2 have demonstrated anti-biofilm capabilities.

Inhibition of Bacterial Biofilm Formation

LL-37 is well-documented for its ability to prevent the formation of bacterial biofilms at concentrations below its MIC. nih.gov It can interfere with bacterial attachment to surfaces, a critical first step in biofilm development. Aurein 1.2 has also shown a moderate ability to prevent biofilm formation, particularly against Gram-positive bacteria. nih.gov An analog combining these features could be a powerful tool in preventing biofilm-related infections. For example, LL-37 has been shown to significantly prevent biofilm formation by C. albicans, S. aureus, and E. coli. frontiersin.org

Eradication of Pre-Formed Bacterial Biofilms

Eradicating established biofilms is notoriously difficult. LL-37 has been shown to have an effect on existing Pseudomonas aeruginosa biofilms. nih.gov Some LL-37-derived peptides, such as P60.4Ac and P10, have demonstrated the ability to eliminate biofilm-associated bacteria more effectively than the parent LL-37. nih.gov While the parent Aurein 1.2 has a high concentration requirement to be effective against pre-formed biofilms of Gram-negative bacteria, certain analogs have shown enhanced activity. nih.gov A hybrid peptide could therefore be designed to both prevent the initial formation and disrupt mature biofilms.

Table 3: Anti-Biofilm Activity of Parent Peptides and Related Analogs

Compound/Analog Activity Organism Observations Source
LL-37 Biofilm Prevention P. aeruginosa ~40% decrease in biofilm mass at 0.5 µg/ml nih.gov
LL-37 Biofilm Prevention S. aureus Dose-dependent inhibition (max 83%) nih.gov
Aurein 1.2 Biofilm Prevention S. aureus, MRSA MBIC of 16-32 μM nih.gov
P60.4Ac (LL-37 derived) Biofilm Prevention S. aureus Dose-dependent inhibition (max 86%) nih.gov
P10 (P60.4Ac derived) Biofilm Prevention S. aureus Dose-dependent inhibition (max 85%) nih.gov
LL-37 Biofilm Eradication P. aeruginosa Affects existing, pregrown biofilms nih.gov

This table presents data on the parent peptides and their analogs as a proxy, due to the limited availability of specific data on LL-37-Derived Aurein 1.2 Analogs. MBIC refers to the Minimum Biofilm Inhibitory Concentration.

Anti-Cancer Activity in Cellular Models

LL-37-derived Aurein 1.2 analogs have demonstrated notable anti-cancer properties in various cellular models. nih.govnih.gov These peptides exhibit selective toxicity towards cancer cells, a crucial attribute for developing targeted cancer therapies with minimal side effects on healthy tissues. nih.gov The anti-cancer activity of these analogs is often attributed to their ability to interact with and disrupt the unique properties of cancer cell membranes. nih.gov

Mechanisms of Apoptosis Induction in Cancer Cell Lines

A primary mechanism by which LL-37-derived Aurein 1.2 analogs exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death, in cancer cell lines. nih.govneuropharmac.com This process is often initiated by the peptide's interaction with the cancer cell membrane, leading to a cascade of intracellular events. nih.govfrontiersin.org

Research has shown that these peptides can trigger apoptotic pathways through both caspase-dependent and caspase-independent mechanisms. neuropharmac.com In some cancer cell lines, the binding of the peptide to the cell surface can activate G-protein coupled receptors, leading to the activation of the p53 tumor suppressor protein. neuropharmac.com This, in turn, can modulate the expression of Bcl-2 family proteins, such as Bax and Bak, which play a critical role in mitochondrial-mediated apoptosis. neuropharmac.comnih.gov The upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in cell death. nih.gov

Furthermore, some studies suggest that these peptides can induce apoptosis through pathways that are independent of caspases but involve other factors like apoptosis-inducing factor (AIF) and endonuclease G (EndoG). neuropharmac.com In certain hematologic malignancies, for instance, LL-37 has been shown to induce apoptosis via a Ca2+/calpain- and AIF-dependent pathway. neuropharmac.com The influx of calcium ions and the activation of calpain can lead to the release of AIF from the mitochondria, which then translocates to the nucleus to induce DNA fragmentation and cell death. neuropharmac.com

The table below summarizes key findings related to the mechanisms of apoptosis induction by LL-37 and its analogs in different cancer cell models.

Cancer Cell LinePeptideKey Apoptotic Mechanisms
Colon Cancer CellsLL-37GPCR-p53-Bax/Bak/Bcl-2 signaling, AIF/EndoG-guided apoptosis. neuropharmac.com
Gastric Cancer CellsLL-37Promotion of tumor-suppressive bone morphogenetic protein (BMP) signaling. neuropharmac.com
Jurkat T leukemia cellsLL-37Caspase-independent, but calpain- and AIF-dependent apoptosis. neuropharmac.com
Human lymphoma U937 cells2-dodecylcyclobutanone (2-DCB) and palmitic acid (PA)Fas-mitochondrion-caspase-dependent pathway, increased intracellular Ca2+ concentration. nih.gov

Membrane Disruption in Malignant Cells

A key feature of LL-37-derived Aurein 1.2 analogs is their ability to selectively disrupt the membranes of malignant cells. nih.govucl.ac.uk This selectivity is largely attributed to the differences in lipid composition between cancerous and normal cell membranes. nih.gov Cancer cell membranes often have a higher content of anionic molecules, such as phosphatidylserine, on their outer leaflet, which creates a net negative charge that attracts the cationic peptides. nih.gov

The mechanism of membrane disruption is often described by the "carpet" model. frontiersin.orgbohrium.com In this model, the peptides initially bind to the surface of the cancer cell membrane and accumulate, forming a "carpet-like" layer. bohrium.com Once a threshold concentration is reached, the peptides induce membrane permeabilization and disintegration, leading to cell lysis. bohrium.com This process can involve the formation of transient pores or a more general destabilization of the lipid bilayer. frontiersin.org

Studies using techniques like quartz crystal microbalance have shown that the interaction and subsequent disruption of the membrane by peptides like Aurein 1.2 are complex processes influenced by factors such as peptide concentration, membrane charge, and lipid composition. bohrium.com The C-terminal amidation of these peptides has been found to be crucial for their membrane-disrupting activity, as it promotes peptide aggregation and penetration into the membrane. bohrium.com

Antiviral Activity (e.g., Human Immunodeficiency Virus 1 (HIV-1), Respiratory Syncytial Virus (RSV))

In addition to their anti-cancer properties, LL-37 and its derivatives have demonstrated significant antiviral activity against a range of viruses, including enveloped viruses like Human Immunodeficiency Virus 1 (HIV-1) and Respiratory Syncytial Virus (RSV). plos.orgresearchgate.neted.ac.uknih.gov

The antiviral mechanism of these peptides often involves direct interaction with the viral particles, leading to the disruption of the viral envelope and inhibition of viral entry into host cells. plos.orgresearchgate.net For RSV, LL-37 has been shown to have concentration-dependent antiviral activity, significantly reducing the production of new infectious particles and preventing virus-induced cell death in epithelial cultures. plos.orged.ac.uk The antiviral effects are directed at both the virus itself and the host cells, suggesting multiple modes of action. plos.org Truncated fragments of LL-37 have also been shown to retain this antiviral activity. plos.orged.ac.uk

In the context of HIV-1, LL-37 and its derived peptides have been shown to inhibit viral replication in peripheral blood mononuclear cells. researchgate.net The mechanism is thought to involve the disruption of the viral membrane, thereby preventing the virus from successfully infecting host T cells. researchgate.net Some shorter fragments of LL-37, such as FK-13, have been identified as having HIV neutralizing activity. nih.gov

Synergistic Effects with Conventional Antimicrobials or Other Host Defense Peptides

A promising area of research is the investigation of the synergistic effects of LL-37-derived peptides with conventional antimicrobial agents and other host defense peptides. nih.govfrontiersin.orgmdpi.commdpi.comubc.caresearchgate.netnih.gov This combination therapy approach has the potential to enhance the efficacy of existing drugs, combat antibiotic resistance, and reduce the required therapeutic doses, thereby minimizing potential side effects. frontiersin.org

Studies have shown that LL-37 and its analogs, such as KR-12-a5, exhibit synergistic effects with conventional antibiotics like chloramphenicol, ciprofloxacin, and oxacillin (B1211168) against multidrug-resistant bacteria. nih.govfrontiersin.org The fractional inhibitory concentration index (FICI), a measure of synergy, has indicated strong synergistic interactions in these combinations. nih.gov The mechanism underlying this synergy often involves the peptide permeabilizing the bacterial membrane, which facilitates the entry of the conventional antibiotic into the cell. frontiersin.org

Similarly, synergistic interactions have been observed between different mammalian antimicrobial peptides. ubc.caresearchgate.net For example, combinations of peptides from different structural classes have shown enhanced antimicrobial activity against various bacterial strains. researchgate.net This suggests that the host's innate immune system may rely on the combined action of multiple peptides to effectively combat infections.

The table below provides examples of synergistic effects observed with LL-37 and its derivatives.

Peptide/AnalogCombined AgentTarget OrganismObserved Effect
KR-12-a5 and its analogsChloramphenicol, Ciprofloxacin, OxacillinMultidrug-resistant P. aeruginosaSynergistic effects with FICI range of 0.25-0.5. nih.govfrontiersin.org
LL-37Polymyxin BE. coli and P. aeruginosaStrong synergistic activity (FICI ≤ 0.5). mdpi.com
LL-37ColistinMultidrug-resistant E. coliSynergistic effect against all tested strains. nih.gov
CATH-1, CATH-3, PMAP-36ErythromycinS. aureus, S. enteritidis, E. coliSynergistic bactericidal effect (FBCI < 0.5). frontiersin.org

Wound Healing Promotion: Cellular and In Vivo Pre-clinical Models

Beyond their antimicrobial and anti-cancer activities, LL-37 and its derived peptides play a significant role in promoting wound healing. uminho.ptnih.govnih.govmiami.eduresearchgate.net This multifaceted process involves the stimulation of various cellular activities that are crucial for tissue repair and regeneration.

Studies on Dermal Cell Migration and Proliferation

In preclinical models, LL-37 has been shown to promote wound healing by stimulating the migration and proliferation of key dermal cells, such as keratinocytes and fibroblasts. nih.govresearchgate.net This is a critical step in re-epithelialization, the process of restoring the skin's outer layer. nih.gov

Studies using human keratinocyte cell lines have demonstrated that LL-37 can activate cell migration through signaling pathways involving the transactivation of the Epidermal Growth Factor Receptor (EGFR) and the activation of mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt signaling pathways. nih.gov Furthermore, LL-37 can induce the expression of transcription factors like Snail and Slug, which are involved in cell motility. nih.gov

In addition to promoting cell movement, these peptides also stimulate the proliferation of dermal cells. nih.govresearchgate.netsci-hub.senih.gov For instance, LL-37 has been shown to promote the proliferation of skin squamous cell carcinoma cells, highlighting its complex role in cell growth regulation. nih.gov In the context of wound healing, this proliferative effect contributes to the formation of new granulation tissue. nih.gov In vivo studies using animal models have confirmed that the topical application of LL-37 can significantly improve re-epithelialization and granulation tissue formation, leading to accelerated wound closure. uminho.ptnih.govnih.gov

Modulation of Angiogenesis in Regenerative Processes

The formation of new blood vessels, a process known as angiogenesis, is a critical component of tissue repair and regeneration. The human cathelicidin (B612621) antimicrobial peptide LL-37 has been identified as a significant modulator of this process. While direct studies on LL-37-derived aurein 1.2 analogs are not available, the extensive research on LL-37 provides a strong foundation for understanding the potential pro-angiogenic activities of such a hybrid peptide.

LL-37 directly stimulates several key steps in the angiogenic cascade, including the proliferation and migration of endothelial cells and their subsequent organization into tube-like structures. nih.gov This multifaceted peptide has been shown to play a crucial role in wound healing and tissue regeneration by enhancing vascularization. nih.govyoutube.com

Research has demonstrated that the topical application of LL-37 can increase both vascularization and re-epithelialization in wound healing models. nih.gov Furthermore, in models of lower limb ischemia, LL-37 has been found to significantly improve blood flow recovery, which is associated with a higher expression of the endothelial cell markers CD31 and CD34. frontiersin.orgnih.gov

The mechanisms underlying the pro-angiogenic effects of LL-37 are complex and involve multiple signaling pathways. It has been shown to activate the formyl peptide receptor 2 (FPR2) and the epidermal growth factor receptor (EGFR)/extracellular signal-regulated kinase (ERK) pathway, mimicking the effects of pro-angiogenic factors like vascular endothelial growth factor (VEGF). frontiersin.org In fact, LL-37 can upregulate the expression of VEGF-A in various cell types, including human periodontal ligament cells, thereby promoting angiogenesis. nih.gov

One of the key pathways implicated in LL-37-induced angiogenesis is the VEGFA-PI3K/AKT/mTOR signaling cascade. frontiersin.orgnih.gov Studies have revealed that LL-37 enhances the expression of VEGFA and increases the phosphorylation of key components of this pathway in human umbilical vein endothelial cells (HUVECs). frontiersin.orgnih.gov Another identified mechanism involves the cyclooxygenase-1 (COX-1)-derived prostaglandin (B15479496) E2 (PGE2) and its receptor EP3. ahajournals.orgahajournals.org LL-37 can induce a cPLA2→COX-1→PGE2 biosynthetic pathway, with the subsequent PGE2 signaling through the EP3 receptor to promote angiogenesis. ahajournals.org

The pro-angiogenic capabilities of LL-37 are summarized in the tables below, detailing its effects on endothelial cells and the signaling pathways involved.

Table 1: Pro-Angiogenic Cellular Effects of LL-37

Cellular ResponseModel SystemObserved EffectCitation
ProliferationHuman Umbilical Vein Endothelial Cells (HUVECs)Dose-dependent increase in cell proliferation. nih.gov
MigrationHUVECsEnhanced cell migration in scratch wound assays. frontiersin.org
Tube FormationHUVECs on MatrigelInduction of capillary-like structures. nih.govahajournals.org
SproutingHamster Aortic RingsStimulation of endothelial cell outgrowth. nih.gov

Table 2: Signaling Pathways in LL-37-Mediated Angiogenesis

Signaling PathwayKey MediatorsOutcomeCitation
VEGFA-PI3K/AKT/mTORVEGFA, PI3K, AKT, mTOREnhanced endothelial cell proliferation, migration, and angiogenesis. frontiersin.orgnih.gov
FPRL1 SignalingFPRL1, G-protein coupling, NF-κBChemoattraction of endothelial cells and induction of angiogenesis. nih.govjci.org
COX-1/PGE2/EP3cPLA2, COX-1, PGE2, EP3 receptorInduction of endothelial cord formation. ahajournals.orgahajournals.org
EGFR TransactivationEGFR, ERKStimulation of cell migration and cytokine release. ahajournals.org

In contrast to the well-documented pro-angiogenic role of LL-37, the peptide aurein 1.2, originally isolated from Australian bell frogs, is primarily recognized for its broad-spectrum antimicrobial and anticancer activities. nih.govmdpi.comnih.gov Analogs of aurein 1.2 have been synthesized to enhance these cytotoxic properties. nih.govmdpi.com There is currently no scientific literature to suggest that aurein 1.2 or its analogs possess direct angiogenic properties.

Given the potent pro-angiogenic functions of LL-37 and the established bioactive nature of aurein 1.2, a hypothetical LL-37-derived aurein 1.2 analog could be engineered to combine the regenerative and vascularizing capabilities of LL-37 with the antimicrobial properties of aurein 1.2. Such a chimeric peptide could potentially offer a dual-action approach in regenerative medicine, particularly in the context of infected wounds or tissues where both new blood vessel formation and control of microbial growth are essential for healing. The design of such an analog would need to carefully consider the structural and functional domains of each parent peptide to ensure that the desired biological activities are retained or even enhanced.

Advanced Peptide Engineering and Pre Clinical Translational Considerations for Ll 37 Derived Aurein 1.2 Analogs

Strategies for Enhancing Proteolytic Stability in Biological Environments

A primary obstacle for the systemic application of peptide-based therapeutics is their susceptibility to degradation by proteases present in biological fluids. frontiersin.org Several established strategies are employed to engineer LL-37-derived Aurein (B1252700) 1.2 analogs with increased resistance to enzymatic cleavage, thereby extending their biological half-life.

Key engineering approaches include:

Terminal Modifications: C-terminal amidation and N-terminal acetylation are common modifications that protect against exopeptidases. For LL-37 derived fragments, these modifications have been shown to reduce proteolytic degradation, particularly when combined with other strategies. nih.gov

Incorporation of Non-canonical Amino Acids: Replacing standard L-amino acids with their D-enantiomers at known protease cleavage sites can render the peptide indigestible by proteases. nih.govnih.gov While this dramatically increases stability, it can sometimes impact the peptide's secondary structure and biological activity. frontiersin.orgnih.gov Therefore, partial D-amino acid substitution is often explored as a compromise. nih.govoup.com Other unnatural amino acids, such as 2-aminoisobutyric acid (Aib), can be incorporated to induce and stabilize helical structures, which may also confer enhanced proteolytic resistance. frontiersin.orgnih.gov

Structural Constraint: Backbone cyclization, which involves ligating the N- and C-termini of a linear peptide, is a highly effective method for improving stability against both endo- and exopeptidases. frontiersin.orgnih.govbiorxiv.org This has been successfully applied to LL-37 and its minimal antimicrobial fragment, KR-12. frontiersin.orgnih.gov Dimerization of peptide fragments, often combined with cyclization, can also enhance stability and potency. frontiersin.orgresearchgate.net Another technique is "stapling," where hydrocarbon chains are used to create covalent links between adjacent turns of an α-helix, reinforcing the secondary structure and protecting it from degradation. researchgate.netqub.ac.uk

Table 1: Engineering Strategies to Enhance Proteolytic Stability
StrategyMechanism of ActionExpected OutcomeReference Example
D-Amino Acid SubstitutionAlters peptide bond geometry, preventing recognition by L-amino acid-specific proteases.Significantly increased resistance to trypsin and chymotrypsin. nih.govoup.comPartial or full substitution in various AMPs. nih.gov
Terminal Modifications (Amidation/Acetylation)Blocks cleavage by exopeptidases (carboxypeptidases and aminopeptidases).Improved stability in serum and against specific proteases. nih.govApplied to EFK-17, an internal segment of LL-37. nih.gov
Backbone CyclizationEliminates terminal ends, which are primary sites for exopeptidase attack, and constrains conformation.Enhanced stability in human serum and against specific proteases. frontiersin.orgnih.govCyclized dimers of the LL-37 fragment KR-12. frontiersin.orgnih.gov
Incorporation of Unnatural Amino Acids (e.g., Aib, Orn, Dab)Steric hindrance and altered bond angles disrupt protease binding and cleavage.Increased stability in plasma and against trypsin. frontiersin.orgnih.govmdpi.comSubstitution in Aurein 1.2 and other cationic AMPs. nih.govmdpi.com

Approaches for Modulating and Enhancing Selective Activity Profiles

The therapeutic utility of an AMP is defined by its ability to selectively target microbial cells over host cells, a concept often quantified by the therapeutic index. The primary drivers of this selectivity are the peptide's physicochemical properties, namely its cationicity, hydrophobicity, and amphipathicity. nih.gov Rational design of LL-37-derived Aurein 1.2 analogs focuses on optimizing this balance.

Key modulation approaches include:

Cationicity Adjustment: A net positive charge is crucial for the initial electrostatic attraction to the negatively charged components of bacterial membranes (e.g., lipopolysaccharide, teichoic acids). mdpi.com Increasing the number of cationic residues like lysine (B10760008) or arginine can enhance this initial binding and improve selectivity. nih.govaps.org However, an excessively high charge does not always correlate with higher activity and can be optimized. aps.org

Hydrophobicity Optimization: Hydrophobicity governs the peptide's ability to insert into and disrupt the lipid bilayer of the cell membrane. researchgate.net Increasing hydrophobicity can enhance antimicrobial potency, but beyond a certain threshold, it often leads to increased toxicity toward host cells (e.g., hemolysis) due to non-specific membrane disruption. mdpi.comresearchgate.net Therefore, the goal is to find an optimal hydrophobicity window that maximizes antimicrobial activity while minimizing host cell toxicity. researchgate.net This can be achieved by substituting amino acids (e.g., replacing alanine (B10760859) with the more hydrophobic leucine) or by adding hydrophobic sequences. mit.edu

Rational Amino Acid Substitution: Specific amino acid substitutions can fine-tune the activity profile. For instance, in Aurein 1.2 analogs, replacing lysine with non-proteinogenic amino acids like ornithine (Orn) or 2,4-diaminobutyric acid (Dab) has been shown to modulate both antimicrobial and antiproliferative activities. mdpi.com Similarly, introducing tryptophan residues can stabilize helical structures and improve performance. nih.gov Computational algorithms are increasingly used to predict the effects of substitutions and guide the design of peptides with enhanced selectivity. scitechdaily.comsciencedaily.com

Hybridization and Domain Shuffling: Creating hybrid peptides that combine potent domains from different parent molecules is a promising strategy. For example, a rationally designed hybrid of BMAP-27 (a bovine cathelicidin) and LL-37 resulted in a novel peptide with enhanced antimicrobial activity and minimized toxicity compared to the parent peptides. nih.gov Similarly, incorporating cell-penetrating regions into the Aurein 1.2 sequence has been shown to significantly enhance its bioactivity. nih.gov

Table 2: Approaches for Modulating Selective Activity
ApproachPrincipleEffect on SelectivityReference Example
Optimizing Net Positive ChargeEnhances electrostatic attraction to negatively charged bacterial membranes over zwitterionic host membranes. mdpi.comIncreased selectivity by promoting targeted binding to microbial cells.Design of magainin analogs with varying charge. aps.org
Modulating HydrophobicityBalances membrane insertion capability with non-specific disruption of host cell membranes. researchgate.netAn optimal hydrophobicity window improves the therapeutic index by reducing hemolysis. mdpi.comresearchgate.netSystematic amino acid substitution in helical AMPs. researchgate.net
Non-Proteinogenic Amino Acid SubstitutionAlters side-chain length and charge distribution, fine-tuning the peptide's interaction with different membrane types. mdpi.comSubstitution of Lys with Orn or Dab in Aurein 1.2 analogs altered their activity and selectivity profiles. mdpi.comAurein 1.2 analogs EH [Orn]8 and EH [Dab]7,8. mdpi.com
Hybrid Peptide DesignCombines favorable domains from two or more parent peptides to create a novel molecule with synergistic properties.Can result in enhanced potency against bacteria with reduced toxicity toward mammalian cells. nih.govHybrid of BMAP-27 and LL-37. nih.gov

Mechanisms of Resistance Development to LL-37-Derived Aurein 1.2 Analogs and Counter-Strategies

Although a key advantage of AMPs is that bacteria develop resistance to them more slowly than to conventional antibiotics, resistance can still emerge. Understanding these mechanisms is essential for designing next-generation peptides that can circumvent them.

Common bacterial resistance mechanisms include:

Enzymatic Degradation: Bacteria can secrete proteases that specifically cleave and inactivate AMPs. For example, aureolysin from Staphylococcus aureus and elastase from Pseudomonas aeruginosa are known to degrade LL-37. nih.govnih.gov

Cell Envelope Modification: Bacteria can alter the net charge of their cell surface to reduce the electrostatic attraction of cationic AMPs. This is achieved in Gram-positive bacteria by D-alanylation of teichoic acids and in Gram-negative bacteria by modifying the lipid A portion of lipopolysaccharide (LPS), both of which reduce the net negative charge of the membrane. nih.gov

Efflux Pumps: Some bacteria utilize transmembrane efflux pumps to actively expel AMPs that have entered the cell, preventing them from reaching lethal intracellular concentrations. nih.gov

Biofilm Formation: Bacteria encased in a biofilm matrix are physically shielded from AMPs. mdpi.com The extracellular polymeric substance (EPS) can bind and sequester the peptides, preventing them from reaching the bacterial cells within the biofilm. LL-37 itself has been shown to target quorum-sensing systems that regulate biofilm production. mdpi.com

Counter-Strategies: Peptide engineering provides direct countermeasures to these resistance mechanisms.

To combat enzymatic degradation, peptides can be stabilized using the strategies outlined in section 7.1, such as cyclization or the incorporation of D-amino acids. biorxiv.org

To overcome resistance via membrane modification, analogs can be designed with higher cationicity or altered hydrophobic moments to maintain effective membrane interaction.

Designing peptides that not only kill planktonic bacteria but also actively disrupt biofilms is a key area of research. nih.gov

Table 3: Bacterial Resistance Mechanisms and Engineering Counter-Strategies
Resistance MechanismDescriptionEngineering Counter-Strategy
Proteolytic DegradationBacterial proteases (e.g., aureolysin) cleave and inactivate the peptide. nih.govIncorporate D-amino acids, cyclize the peptide backbone, or use terminal modifications to block cleavage sites. frontiersin.orgoup.com
Cell Surface Charge ModificationAlteration of teichoic acids or LPS reduces the net negative surface charge, repelling cationic peptides. nih.govIncrease the peptide's net positive charge or optimize hydrophobicity to enhance membrane binding affinity.
Efflux PumpsTransmembrane pumps actively remove peptides from the bacterial cytoplasm. nih.govDesign peptides that act primarily on the outer membrane or develop combination therapies with efflux pump inhibitors.
Biofilm FormationThe extracellular matrix acts as a physical barrier and sequesters peptides. mdpi.comDesign peptides with specific anti-biofilm activity that can degrade the matrix or disrupt quorum sensing. mdpi.comnih.gov

Development of Delivery Systems and Formulation Strategies (Pre-clinical Focus)

To improve the therapeutic potential of engineered peptides, advanced delivery systems are being developed in pre-clinical settings. These formulations aim to protect the peptide from degradation, improve its solubility, control its release, and potentially target it to the site of infection, thereby enhancing efficacy and reducing systemic exposure. nih.gov

Prominent pre-clinical formulation strategies include:

Liposomes: These phospholipid vesicles can encapsulate both hydrophilic and hydrophobic peptides, protecting them from proteases in circulation. nih.gov Liposomal formulations of AMPs have been shown to maintain or even enhance antimicrobial activity while shielding the peptide from degradation. nih.govfrontiersin.org

Polymeric Nanoparticles: Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) can be formulated into nanoparticles that encapsulate peptides. nih.gov These systems allow for sustained release of the peptide over time. PLGA-based delivery has been explored for LL-37 fragments, demonstrating potential for enhanced therapeutic effects. nih.gov

Hydrogels: For topical or localized delivery, peptides can be incorporated into hydrogels. This formulation allows for sustained release at the site of application, such as a wound or infection site, maintaining a high local concentration of the peptide. acs.org

Micelles: Amphiphilic molecules can self-assemble into micelles in aqueous solution, providing a carrier system for peptides. Conjugating a peptide to a hydrophobic molecule can induce micelle formation, which can improve stability and delivery. nih.gov

Table 4: Pre-clinical Delivery Systems for Antimicrobial Peptides
Delivery SystemCompositionKey AdvantagesPre-clinical Application Example
LiposomesPhospholipid bilayersProtects from proteolysis, biocompatible, can carry amphiphilic peptides. nih.govEncapsulation of polymyxin B to reduce nephrotoxicity and target infections. nih.gov
Polymeric NanoparticlesBiodegradable polymers (e.g., PLGA, Chitosan)Sustained/controlled release, improved stability and bioavailability. nih.govPLGA conjugate of an LL-37 fragment analog for enhanced anticancer efficacy. nih.gov
HydrogelsCross-linked polymer networksSustained local delivery for topical applications, tunable release. acs.orgHydrogel containing nanoparticle-stabilized liposomes for topical antimicrobial delivery. acs.org
MicellesSelf-assembled amphiphilic moleculesImproved solubility and stability, potential for targeted delivery.Peptide-PLGA conjugate micelles for enhanced cell permeability in cancer models. nih.gov

Future Perspectives and Research Directions for Ll 37 Derived Aurein 1.2 Analogs

Elucidating Complex Host-Pathogen-Peptide Interactions at the Molecular Level

A deeper understanding of the tripartite interactions between the host, pathogen, and the LL-37-derived Aurein (B1252700) 1.2 analog is fundamental for their successful clinical translation. These peptides primarily exert their antimicrobial effects by interacting with and disrupting bacterial cell membranes. nih.govnih.gov However, the precise molecular mechanisms can vary depending on the peptide's specific amino acid sequence and the pathogen's membrane composition.

Future research should focus on:

High-resolution structural studies: Techniques like NMR spectroscopy and X-ray crystallography can provide detailed insights into how these analogs bind to and perturb microbial membranes. nih.gov

Advanced microscopy: Super-resolution microscopy can visualize the peptide's localization and its effect on bacterial cell morphology in real-time.

Immunomodulatory effects: LL-37 is known to modulate the host immune response. nih.govnih.gov Investigating how Aurein 1.2 analogs influence immune cell signaling, cytokine release, and inflammatory pathways is crucial. nih.gov This includes understanding their ability to attract immune cells and neutralize bacterial components like lipopolysaccharide (LPS). nih.govaminer.org

Host cell interactions: While designed to be selective for microbial cells, it is vital to understand any off-target effects on host cells to minimize potential cytotoxicity. mdpi.com

Advancing Rational Design Paradigms for Next-Generation Analogs

Rational design strategies are key to optimizing the properties of LL-37-derived Aurein 1.2 analogs, aiming to enhance their potency, selectivity, and stability. mdpi.comnih.govqub.ac.uk

Key areas for advancement include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the peptide sequence and observing the impact on antimicrobial and cytotoxic activity helps in identifying key residues and motifs. nih.gov For instance, increasing the net positive charge has been shown to improve the selectivity of Aurein 1.2 analogs for bacteria. nih.gov

Incorporation of Non-proteinogenic Amino Acids: Introducing unnatural amino acids can enhance proteolytic stability and improve the peptide's conformational properties. mdpi.com

Hybrid Peptide Design: Combining fragments of LL-37 and Aurein 1.2 can yield novel peptides with synergistic activities. An example is the analog LLAA, which shows significantly greater antibacterial activity than Aurein 1.2. nih.gov

Computational Modeling: Molecular dynamics simulations can predict how analogs will interact with lipid bilayers, guiding the design process before synthesis and experimental validation. nih.gov

A study focused on enhancing the bioactivities of Aurein 1.2 designed several analogs. The table below summarizes the antimicrobial activity of some of these analogs against various bacterial strains.

PeptideS. aureus (MIC in µM)E. faecalis (MIC in µM)E. coli (MIC in µM)P. aeruginosa (MIC in µM)
Aurein 1.2 328128128
IK-3 32321664
KLA-2 1632864

Data sourced from a study on rationally designed Aurein 1.2 analogs. mdpi.com

Addressing Pre-clinical Translational Challenges and Limitations

Despite promising in vitro results, several hurdles must be overcome to translate these peptides into clinical use.

Major challenges include:

Proteolytic Instability: Natural peptides are often susceptible to degradation by host and bacterial proteases. nih.govresearchgate.net Strategies like cyclization or the inclusion of D-amino acids can improve stability. nih.gov

Potential for Toxicity: While generally selective, some analogs may exhibit hemolytic activity or cytotoxicity at higher concentrations. aminer.orgmdpi.com Careful optimization of the therapeutic index is necessary.

In vivo Efficacy: Demonstrating efficacy in animal models of infection is a critical step. This requires addressing factors like peptide delivery, bioavailability, and potential inhibition by serum components. aminer.org

Cost of Manufacturing: The synthesis of long or complex peptides can be expensive, potentially limiting their widespread application. mdpi.commdpi.com

Expanding the Scope of Therapeutic Applications and Novel Biological Roles

The potential applications of LL-37-derived Aurein 1.2 analogs extend beyond direct antimicrobial activity.

Future research could explore:

Anticancer Activity: Both LL-37 and Aurein 1.2 have demonstrated cytotoxic effects against various cancer cell lines. mdpi.comnih.govnih.gov Designing analogs with enhanced and selective anticancer properties is a promising avenue. nih.govnih.gov

Anti-biofilm Activity: Bacterial biofilms are notoriously difficult to treat with conventional antibiotics. Analogs that can disrupt biofilm structure or prevent its formation would be highly valuable. mdpi.comyoutube.com

Wound Healing: LL-37 plays a role in wound repair. nih.govyoutube.com Investigating the potential of Aurein 1.2 analogs to promote angiogenesis and tissue regeneration could lead to new therapies for chronic wounds. youtube.com

Immunomodulation in Autoimmune Diseases: The immunomodulatory properties of these peptides could be harnessed to treat inflammatory and autoimmune conditions. youtube.comumassmed.edu

The table below presents the anti-proliferative activity of Aurein 1.2 and its analogs against several human cancer cell lines.

PeptideH838 (IC50 in µM)MCF-7 (IC50 in µM)U251MG (IC50 in µM)
Aurein 1.2 >100>10038.41
IK-3 17.2720.3314.85
KLA-2 14.2419.3321.01

Data sourced from a study on the anti-proliferation activity of Aurein 1.2 and its analogs. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.